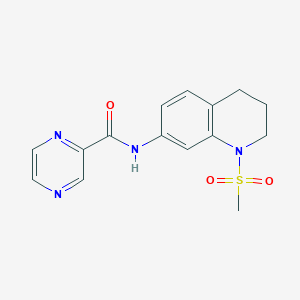

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is a synthetic organic compound featuring a complex structure with multiple functional groups This compound is notable for its inclusion of both quinoline and pyrazine moieties, linked through a carboxamide group The presence of a methylsulfonyl group further adds to its chemical versatility and potential reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:

Formation of 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This can be achieved by sulfonylation of tetrahydroquinoline using methylsulfonyl chloride under basic conditions.

Formation of Pyrazine-2-carboxamide: : This might involve the reaction of pyrazine with a suitable carboxylating agent, such as ethyl chloroformate, followed by amination.

Coupling Reaction: : The two fragments (1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline and pyrazine-2-carboxamide) are then coupled using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial production, the process would need to be optimized for scalability, yield, and cost-effectiveness:

Bulk Reaction Vessels: : Using larger reactors for the sulfonylation and carboxylation reactions, ensuring thorough mixing and controlled temperature conditions.

Automated Processes: : Employing automated systems for reagent addition and monitoring reaction progress via in-situ analysis (e.g., NMR, HPLC).

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, potentially at the quinoline or sulfonyl moieties.

Reduction: : Selective reduction of functional groups, such as the nitro group in related compounds.

Substitution: : Nucleophilic substitution reactions, especially involving the pyrazine ring or sulfonyl group.

Common Reagents and Conditions

Oxidation: : Using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Catalytic hydrogenation or the use of reducing agents like lithium aluminium hydride.

Substitution: : Utilizing nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed

Oxidation Products: : Modified quinoline or pyrazine structures with oxidized functional groups.

Reduction Products: : Compounds with reduced or altered functional groups, such as amines from nitro groups.

Substitution Products: : New derivatives with substituted pyrazine or quinoline rings.

Wissenschaftliche Forschungsanwendungen

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is explored in several scientific domains:

Chemistry: : As an intermediate for synthesizing more complex molecules.

Biology: : Potential use in studying enzyme inhibition or receptor binding due to its structural features.

Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory or anti-cancer properties.

Industry: : Utilized in the development of specialized materials or as a component in chemical manufacturing processes.

Wirkmechanismus

The compound’s mechanism of action would depend on its specific application:

Molecular Targets: : Might include enzymes, receptors, or other proteins.

Pathways Involved: : Could involve inhibition of enzymatic activity, receptor modulation, or interference in signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(quinolin-8-yl)pyrazine-2-carboxamide

N-(2-methylquinolin-4-yl)pyrazine-2-carboxamide

N-(4-chloroquinolin-3-yl)pyrazine-2-carboxamide

Uniqueness

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is unique due to the presence of a methylsulfonyl group, which can influence its chemical reactivity and biological activity, setting it apart from other pyrazine or quinoline-based compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its intricate structure and the presence of multiple functional groups make it a valuable candidate for further research and development.

Biologische Aktivität

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a methylsulfonyl group and a pyrazine-2-carboxamide moiety. Its molecular formula is C14H16N4O3S, with a molecular weight of approximately 320.37 g/mol. The presence of the methylsulfonyl group is significant as it often enhances solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes involved in critical biochemical pathways. This inhibition can lead to anti-inflammatory and antimicrobial effects.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various diseases.

- Cellular Interaction : The compound may interact with cell surface receptors or intracellular targets, modulating signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 0.25 µg/mL |

These results suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Notably:

- Inhibition of iNOS : The compound significantly reduces inducible nitric oxide synthase (iNOS) expression.

- Cytokine Modulation : It decreases levels of TNF-alpha and IL-6 in cell cultures.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies indicate:

- Cell Line Studies : It exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 15 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 10 |

| HeLa | 12 |

| A549 | 15 |

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Case Studies

Several studies have focused on the biological activity of similar compounds:

- Study on Quinoline Derivatives : A study evaluated various quinoline derivatives for their anti-inflammatory and anticancer activities through COX inhibition and NF-kB pathway modulation, revealing significant structure–activity relationships that could guide further development .

- Antimicrobial Evaluation : Research on sulfonamide derivatives demonstrated their effectiveness against drug-resistant bacteria, supporting the hypothesis that modifications to the tetrahydroquinoline structure can enhance antimicrobial efficacy .

Eigenschaften

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-23(21,22)19-8-2-3-11-4-5-12(9-14(11)19)18-15(20)13-10-16-6-7-17-13/h4-7,9-10H,2-3,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJYDKHXZPTLHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.